molecular formula C20H21BrN2O6 B3879270 N-[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]-beta-alanine

N-[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]-beta-alanine

Cat. No.: B3879270
M. Wt: 465.3 g/mol
InChI Key: UDZGJONNNGQTQZ-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]-beta-alanine, also known as BFAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. BFAA is a derivative of beta-alanine, an amino acid that is naturally produced in the human body.

Mechanism of Action

The mechanism of action of N-[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]-beta-alanine is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and division. This compound has been shown to target specific proteins that are overexpressed in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. This compound has also been shown to have anti-inflammatory properties and to improve glucose metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]-beta-alanine in lab experiments is its specificity for cancer cells, which allows for targeted treatment. However, this compound has also been shown to have cytotoxic effects on normal cells, which could limit its use in certain applications. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability for research.

Future Directions

There are several potential future directions for research on N-[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]-beta-alanine. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential applications in other areas of medical research, such as autoimmune disorders and infectious diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in human subjects.

Scientific Research Applications

N-[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]-beta-alanine has been shown to have potential applications in medical research, particularly in the field of cancer treatment. Studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in tumor cells. This compound has also been investigated for its potential use as a diagnostic tool for cancer.

Properties

IUPAC Name

3-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-(4-propan-2-yloxyphenyl)prop-2-enoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O6/c1-12(2)28-14-5-3-13(4-6-14)11-15(19(26)22-10-9-18(24)25)23-20(27)16-7-8-17(21)29-16/h3-8,11-12H,9-10H2,1-2H3,(H,22,26)(H,23,27)(H,24,25)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZGJONNNGQTQZ-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=C(C(=O)NCCC(=O)O)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=C(\C(=O)NCCC(=O)O)/NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]-beta-alanine
Reactant of Route 2
N-[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]-beta-alanine
Reactant of Route 3
N-[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]-beta-alanine
Reactant of Route 4
N-[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]-beta-alanine
Reactant of Route 5
Reactant of Route 5
N-[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]-beta-alanine
Reactant of Route 6
N-[2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acryloyl]-beta-alanine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.